molecular formula C8H3F2N3O3 B12457366 3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole

3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole

Katalognummer: B12457366
Molekulargewicht: 227.12 g/mol
InChI-Schlüssel: PHKKSKHFQZBOQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to the oxadiazole ring.

Vorbereitungsmethoden

The synthesis of 3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 3,4-difluoro-5-nitrobenzoic acid with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of the corresponding hydrazide with a suitable reagent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.

Analyse Chemischer Reaktionen

3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions would depend on the desired outcome.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of the nitro group and fluorine atoms can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole can be compared with other similar compounds such as:

    3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.

    3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.

    3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxazole: Similar structure but with an oxazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and the oxadiazole ring, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H3F2N3O3

Molekulargewicht

227.12 g/mol

IUPAC-Name

3-(3,4-difluoro-5-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H3F2N3O3/c9-5-1-4(8-11-3-16-12-8)2-6(7(5)10)13(14)15/h1-3H

InChI-Schlüssel

PHKKSKHFQZBOQH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C2=NOC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.